2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid CAS 65422-72-2
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid CAS 65422-72-2
An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS 65422-72-2)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis methodologies, strategic applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its utility.
Introduction: The Strategic Value of the Benzoxazolone Scaffold
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a bifunctional organic compound featuring a rigid benzoxazolone core and a reactive carboxylic acid moiety. The benzoxazolone nucleus is considered a "privileged scaffold" in drug design.[1][2] This is attributed to its unique combination of features: a weakly acidic N-H proton, a balance of lipophilic (benzene ring) and hydrophilic (heterocyclic portion) fragments, and its role as a bioisosteric replacement for less stable or pharmacokinetically unfavorable groups.[1]
The carboxylic acid at the 5-position serves as a critical synthetic handle, enabling chemists to readily generate diverse libraries of amides, esters, and other derivatives. This versatility makes the title compound a valuable starting material for exploring structure-activity relationships (SAR) in the pursuit of novel therapeutic agents across a wide range of biological targets, including anticancer, anti-inflammatory, and neuroprotective agents.[1][3]
Physicochemical and Structural Properties
Accurate characterization is the foundation of reproducible science. The key properties of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 65422-72-2 | [4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₅NO₄ | [6][7][9] |
| Molecular Weight | 179.13 g/mol | [4][6][7][9] |
| IUPAC Name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | [4] |
| Physical Form | Solid | [4][5] |
| Melting Point | >297 °C | [6] |
| Typical Purity | ≥98% | [4][5] |
| InChI Key | KHVGBYCMDLCIAF-UHFFFAOYSA-N | [4][5] |
| SMILES | OC(=O)C1=CC=C2OC(=O)NC2=C1 | [7] |
| Storage | Sealed in a dry environment at 2-8°C | [4][5][7] |
Synthesis Methodology: A Two-Step Approach
The most common and efficient synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a two-step process starting from a substituted nitrobenzene. This pathway involves the reduction of a nitro group followed by a cyclization reaction to form the heterocyclic ring.
Logical Workflow for Synthesis
Caption: Two-step synthesis pathway from a nitroaromatic precursor.
Step 1: Synthesis of the Key Intermediate, 4-Amino-3-hydroxybenzoic acid
The critical precursor is 4-Amino-3-hydroxybenzoic acid.[11] It is prepared via the reduction of 3-Hydroxy-4-nitrobenzoic acid. While classical methods using tin and HCl are effective, catalytic hydrogenation is preferred in modern synthesis for its cleaner reaction profile and simpler workup.[12][13]
Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a hydrogenation vessel, add 3-Hydroxy-4-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add methanol as the solvent to dissolve the starting material completely.
-
Catalyst Introduction: Carefully add Palladium on activated charcoal (Pd/C, 10 wt. %, ~0.05 eq) to the solution. Causality: Pd/C is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes several hours to overnight.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the solid 4-Amino-3-hydroxybenzoic acid, which is often used in the next step without further purification.[12]
Step 2: Cyclization to Form the Benzoxazolone Ring
The formation of the 2-oxo (benzoxazolone) ring is achieved by treating the ortho-aminophenol intermediate with a carbonylating agent. Urea is an economical and safe choice, acting as a phosgene equivalent that releases ammonia as a byproduct.
Protocol: Urea-Mediated Cyclization
-
Reaction Setup: Combine 4-Amino-3-hydroxybenzoic acid (1.0 eq) and urea (1.5-2.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or in a neat melt.
-
Thermal Cyclization: Heat the mixture to a high temperature (typically 130-160 °C) and maintain for several hours. Causality: The high temperature facilitates the reaction with urea, leading to the formation of a carbamate intermediate which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolone ring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation and Purification: After cooling, the reaction mixture is typically poured into water or an acidic aqueous solution to precipitate the product. The solid is collected by filtration, washed thoroughly with water to remove any remaining urea and solvent, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed to obtain the final product with high purity.
Application in Drug Discovery: A Versatile Scaffold
The title compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting point for creating more complex molecules. The carboxylic acid group is the primary site for derivatization.
Strategic Derivatization Workflow
Caption: Derivatization strategy using the carboxylic acid handle.
By employing standard peptide coupling reagents (e.g., EDC, HOBt) or esterification conditions, the core molecule can be conjugated to a vast array of amines or alcohols. This allows for the systematic exploration of chemical space around the benzoxazolone scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.
The benzoxazolone framework itself has been incorporated into molecules with a wide spectrum of pharmacological activities, demonstrating its value as a pharmacophore.[1][2][3]
Analytical Characterization and Quality Control
A self-validating protocol requires robust analytical confirmation. The identity and purity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid are confirmed using a suite of standard spectroscopic and chromatographic techniques.
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¹H NMR Spectroscopy: Confirms the proton framework. Expected signals include distinct aromatic protons on the benzene ring, a broad singlet for the N-H proton of the oxazolone ring, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: Verifies the carbon skeleton, including the characteristic carbonyl carbons of the cyclic carbamate and the carboxylic acid.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks include a sharp C=O stretch for the cyclic carbamate (around 1750-1780 cm⁻¹), a broader C=O stretch for the carboxylic acid, and N-H/O-H stretching bands.
-
Mass Spectrometry (MS): Confirms the molecular weight (m/z = 179.13 for the neutral molecule).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically against a reference standard.
Safety and Handling Protocols
As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified with GHS07 for being an irritant and acutely toxic if swallowed.
| Safety Information | Details | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4][5] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][14] |
| Precautionary Statements | P280: Wear protective gloves, clothing, eye, and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][10] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).
Conclusion
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust and scalable synthesis, combined with the privileged nature of the benzoxazolone scaffold and the synthetic versatility of its carboxylic acid group, establishes it as a foundational building block for the discovery and development of next-generation pharmaceuticals. Understanding its properties, synthesis, and handling is essential for any research program aiming to leverage this powerful molecular architecture.
References
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Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. SpringerLink. [Link]
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Synthesis of benzoxazolone derivatives 22 with various substituents at... ResearchGate. [Link]
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Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]
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A novel synthesis of benzoxazolone and derivatives via a ring expansion and reduction approach. ProQuest. [Link]
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Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. [Link]
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2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. [Link]
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